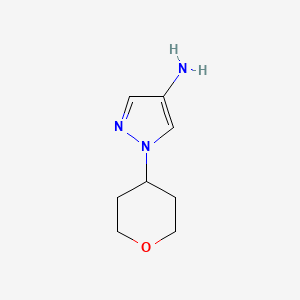

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZNBQLBGSVOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679671 | |

| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-49-4 | |

| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its structure, physicochemical characteristics, and potential biological relevance. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative characterized by the presence of a tetrahydro-2H-pyran ring attached to the pyrazole core. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Technical Guide: Synthesis and Characterization of 1-(oxan-4-yl)pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic pathway, including the N-alkylation of 4-nitropyrazole followed by nitro group reduction. It outlines detailed experimental protocols for these transformations. The guide also compiles key characterization data and discusses the potential biological significance of this pyrazole derivative, which incorporates a saturated oxane ring, a feature known to enhance physicochemical properties in drug candidates.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Their versatile biological activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The incorporation of a saturated heterocyclic moiety, such as an oxane (tetrahydropyran) ring, can favorably modulate a compound's pharmacokinetic profile by improving solubility, metabolic stability, and three-dimensional complexity for enhanced target binding. 1-(oxan-4-yl)pyrazol-4-amine combines these two valuable pharmacophores, making it an attractive building block for the development of novel therapeutics. This guide presents a detailed methodology for its synthesis and a summary of its key physicochemical properties. While specific biological targets for this exact molecule are not yet extensively documented, related structures have shown promise as kinase inhibitors, highlighting a potential area for future investigation.[1][2][3][4][5][6]

Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

A reliable and efficient two-step synthesis for 1-(oxan-4-yl)pyrazol-4-amine has been established. The synthetic route commences with the N-alkylation of commercially available 4-nitropyrazole with tetrahydro-2H-pyran-4-ol. This is followed by the reduction of the nitro-intermediate to yield the final product.

Synthetic Pathway

Caption: Two-step synthesis of 1-(oxan-4-yl)pyrazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

-

Materials:

-

4-Nitropyrazole

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.

-

Step 2: Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

-

Materials:

-

1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add 10% Pd/C (10% w/w).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 1-(oxan-4-yl)pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization Data

The structural identity and purity of 1-(oxan-4-yl)pyrazol-4-amine are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Appearance | Light-red to Brown Solid |

| Melting Point (HCl salt) | 105-107 °C |

| Purity (typical) | >97% |

Spectroscopic Data (Predicted)

-

1H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.4 (s, 1H, pyrazole C3-H)

-

~7.3 (s, 1H, pyrazole C5-H)

-

~4.2 (tt, 1H, N-CH of oxane)

-

~4.0 (m, 2H, oxane -OCH₂-)

-

~3.5 (m, 2H, oxane -OCH₂-)

-

~3.0 (br s, 2H, -NH₂)

-

~2.1 (m, 2H, oxane -CH₂-)

-

~1.9 (m, 2H, oxane -CH₂-)

-

-

13C NMR (100 MHz, CDCl₃) δ (ppm):

-

~135.0 (pyrazole C4-NH₂)

-

~128.0 (pyrazole C3)

-

~120.0 (pyrazole C5)

-

~67.0 (oxane -OCH₂-)

-

~55.0 (oxane N-CH)

-

~32.0 (oxane -CH₂-)

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺: 168.11

-

Biological Context and Potential Applications

While specific biological data for 1-(oxan-4-yl)pyrazol-4-amine is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs. The strategic incorporation of the oxane moiety is a common approach in drug design to enhance aqueous solubility and metabolic stability.

Potential Signaling Pathway Involvement

Derivatives of 1-(oxan-4-yl)pyrazole have been investigated as inhibitors of various protein kinases. For instance, structurally related compounds have shown potent inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[1] The TGF-β/ALK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with fibrosis and cancer.

Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine. The described two-step synthetic protocol is robust and amenable to scale-up. While comprehensive biological profiling of this specific compound is yet to be published, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate its biological activity and potential applications in drug discovery.

References

- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Oxan-3-yl)-1H-pyrazole|High-Quality Research Chemical [benchchem.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS 1190380-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and biological context of the compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, identified by CAS number 1190380-49-4. This molecule serves as a key intermediate in the synthesis of pharmacologically active agents. This document is intended to be a resource for researchers and professionals involved in drug discovery and development, offering curated data and methodologies to support further investigation and application of this chemical entity.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for CAS 1190380-49-4.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Physical Form | Light-red to Brown Solid | |

| Purity | 97% |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 53.1 Ų | [1] |

| Complexity | 153 | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe standard methodologies for determining key physicochemical parameters. While specific experimental data for CAS 1190380-49-4 is not publicly available, these protocols represent established methods for characterizing small molecules.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Principle: This method involves measuring the equilibrium concentration of the solute in a two-phase system of n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glassware (flasks with stoppers)

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing both water and n-octanol.

-

Seal the flask and shake it for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Principle: This method involves the titration of the compound with a strong acid or base and monitoring the pH change to determine the point of half-neutralization.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

Solvent (e.g., water, or a co-solvent system if solubility is low)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a known amount of the compound in the chosen solvent.

-

Place the solution in a beaker with a stirrer and the pH electrode.

-

Slowly add the titrant (acid or base) from the burette in small increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the compound is ionized, which can be determined from the titration curve.

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer.

TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway. Inhibition of ALK5 by compounds derived from the core structure of CAS 1190380-49-4 would block the phosphorylation of SMAD2/3, thereby preventing the downstream signaling cascade.

Caption: TGF-β Signaling Pathway and Point of Inhibition.

Conclusion

This compound (CAS 1190380-49-4) is a valuable chemical scaffold with physicochemical properties amenable to medicinal chemistry optimization. Its utility as a precursor for potent inhibitors of the TGF-β signaling pathway highlights its potential in the development of novel therapeutics for a range of diseases. This guide provides a foundational dataset and procedural framework to aid researchers in leveraging this compound for their drug discovery and development endeavors. Further experimental characterization of its physicochemical and biological properties is warranted to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Their Biological Activities in Drug Discovery

Abstract: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[4][5][6] This technical guide provides an in-depth overview of the significant biological activities of pyrazole-based compounds, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant therapies. The document summarizes key quantitative data from recent studies, details common experimental protocols for activity evaluation, and visualizes critical signaling pathways and research workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents.[5] Its structural versatility allows for modifications that can fine-tune the pharmacological profile of a compound, enhancing its efficacy and selectivity for a specific biological target.[7] This has led to the successful development of several FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[8] The wide-ranging biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects, make them a subject of intense research in the quest for new and improved medicines.[9][10]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[7][11] Their mechanisms of action often involve the inhibition of key enzymes that are critical for tumor growth, proliferation, and survival.[12]

Mechanisms of Action: A primary mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyrazole-based compounds have been designed to target several crucial kinases:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR-2 signaling pathways can synergistically suppress tumor growth and angiogenesis.[13]

-

Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDK inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[14][15]

-

PI3K/AKT Pathway: Targeting kinases within this pathway, such as PI3K, can disrupt signals that promote cell survival and proliferation.[14]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.

| Compound ID/Series | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Citation |

| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil (59.27) | [9] |

| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil (59.27) | [9] |

| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin (0.95) | [14] |

| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide (comparable) | [14] |

| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide (comparable) | [14] |

| Compound 36 (CDK2) | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 (Cell); 0.199 (Enzyme) | - | [14] |

| Compound 29 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | - | [14] |

| Compound 4 | HEPG2 (Liver) | 0.31 | Erlotinib (10.6) | [13] |

| Compound 11 | HEPG2 (Liver) | 0.63 | Erlotinib (10.6) | [13] |

| Compound 12 | HEPG2 (Liver) | 0.71 | Erlotinib (10.6) | [13] |

| Compound 3 (EGFR) | - | 0.06 (Enzyme) | - | [13] |

| Compound 9 (VEGFR-2) | - | 0.22 (Enzyme) | - | [13] |

| Ferrocene-pyrazole 47c | HCT-116 (Colon) | 3.12 | - | [16] |

| DHT-pyrazole 24e | PC-3 (Prostate), DU 145 (Prostate) | 4.2, 3.6 | - | [16] |

Signaling Pathway Visualization

The diagram below illustrates a simplified model of how a pyrazole-based kinase inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, thereby preventing downstream signals that lead to cell proliferation.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[17][18] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19]

Mechanisms of Action:

-

COX-2 Inhibition: Many pyrazole-based drugs, like Celecoxib, are designed to be selective inhibitors of COX-2.[17] Since COX-2 is primarily induced at sites of inflammation, selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[17][19]

-

Cytokine Modulation: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17]

-

NF-κB Suppression: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazoles can exert anti-inflammatory effects.[17]

Quantitative Data: Anti-inflammatory Activity

The table below presents the COX inhibitory activity and in vivo efficacy of various pyrazole compounds.

| Compound ID/Series | Activity Metric | Value | Reference Drug | Citation |

| 144–146 | COX-2 Inhibition (IC₅₀) | 0.034 - 0.052 µM | - | [9] |

| 144–146 | Edema Inhibition (%) | 78.9 - 96% | Celecoxib (82.8%) | [9] |

| 151a–c | Edema Inhibition (%) | 62 - 71% | Celecoxib (22%) | [9] |

| 133 | In vivo activity (ED₅₀) | 0.8575 mmol/kg | - | [9] |

| 3,5-diarylpyrazoles | COX-2 Inhibition (IC₅₀) | 0.01 µM | - | [17] |

| pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition (IC₅₀) | 0.03 µM / 0.12 µM | - | [17] |

| 5a | Edema Inhibition (%) | ≥84.2% | Diclofenac (86.72%) | [4] |

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[8][20] These agents are crucial in the fight against infectious diseases and the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Citation |

| Compound 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin (0.5) | [20] |

| Compound 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin (4.0) | [20] |

| Compound 2 | A. niger (Fungus) | 1.0 | Clotrimazole (2.0) | [20] |

| Compound 3 | M. audouinii (Fungus) | 0.5 | Clotrimazole (0.5) | [20] |

| Compound 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 (Antifungal); 62.5 - 125 (Antibacterial) | Clotrimazole, Chloramphenicol (Higher MICs) | [21] |

| Compound 12 | E. coli | 1.0 | Moxifloxacin (2.0) | [22] |

| Compound 32 | S. epidermidis, E. cloacae | 0.97, 0.48 | Tetracycline (Higher MICs) | [22] |

| Compound 9 | Staphylococcus & Enterococcus MDR strains | 4.0 | - | [23] |

| Compound 6d | MRSA, E. coli | 15.7, 7.8 | - | [24] |

| Compound 5c | E. coli, K. pneumoniae | 6.25 | - | [25] |

Other Notable Biological Activities

Beyond the major areas already discussed, pyrazole derivatives show promise in other therapeutic fields.

Antiviral and Anticonvulsant Activity:

-

Antiviral: Pyrazole-based compounds have demonstrated activity against a range of viruses, including Newcastle disease virus (NDV), coronaviruses (SARS-CoV-2, MERS-CoV), and Hepatitis C virus (HCV).[26][27][28][29]

-

Anticonvulsant: Several pyrazole derivatives have shown significant anticonvulsant effects in preclinical models, suggesting their potential for treating epilepsy.[30][31][32]

Quantitative Data: Antiviral and Anticonvulsant Activity

| Compound ID/Series | Biological Activity | Activity Metric | Value | Reference Drug | Citation |

| Hydrazone 6 | Antiviral (NDV) | Protection (%) | 100% | Amantadine | [26] |

| Thiazolidinedione 9 | Antiviral (NDV) | Protection (%) | 100% | Amantadine | [26] |

| Pyrazolopyrimidine 7 | Antiviral (NDV) | Protection (%) | 95% | Amantadine | [26] |

| Compound 7h | Anticonvulsant | Potency | More potent than Valproic acid | Valproic acid | [30] |

| Compound 6k | Anticonvulsant (sc-PTZ) | ED₅₀ (mg/kg) | 20.4 | Valproate | [31] |

Experimental Protocols

The evaluation of the biological activity of pyrazole compounds relies on a set of standardized in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Workflow for Pyrazole-Based Drug Discovery

The following diagram outlines a typical workflow in the discovery and development of novel pyrazole-based therapeutic agents.

6.1. In Vitro Anticancer Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

6.2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[4]

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.

-

Grouping and Administration: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole compounds. Administer the compounds orally or intraperitoneally.

-

Inflammation Induction: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

6.3. Antimicrobial Assay (Broth Microdilution for MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Compound Preparation: Prepare a series of twofold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (no microbe, no drug) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[33] Its derivatives have yielded potent candidates in oncology, inflammation, and infectious diseases. The continued exploration of this versatile nucleus is a promising avenue for developing novel therapeutics. Future research will likely focus on the design of multi-target pyrazole derivatives, the application of modern synthetic methodologies like microwave-assisted synthesis to expand chemical diversity, and the use of computational tools to predict activity and guide the development of next-generation drugs with enhanced efficacy and safety profiles.[6][16]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. mdpi.com [mdpi.com]

- 10. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. karger.com [karger.com]

- 31. benthamdirect.com [benthamdirect.com]

- 32. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. The document details the key identifiers of the compound, predicted spectroscopic data for its characterization, a plausible experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound containing a pyrazole ring substituted with a tetrahydropyran group and an amine group. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(oxan-4-yl)pyrazol-4-amine[1] |

| CAS Number | 1190380-49-4[1] |

| Molecular Formula | C₈H₁₃N₃O[1] |

| Molecular Weight | 167.21 g/mol [1] |

| Canonical SMILES | C1COCCC1N2C=C(C=N2)N[1] |

| InChI Key | GZZNBQLBGSVOOZ-UHFFFAOYSA-N[1] |

| Appearance | Light-red to Brown Solid |

| Purity | Typically >97% from commercial suppliers |

| Storage | Refrigerator, under inert atmosphere |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this specific molecule, this section presents predicted data based on the analysis of its constituent functional groups and data from structurally related compounds. These tables provide a guide for researchers in interpreting experimental results.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Pyrazole C3-H |

| ~7.3 | s | 1H | Pyrazole C5-H |

| ~4.3 | m | 1H | THP C4-H (methine) |

| ~4.1 | dd | 2H | THP C2/6-H (axial) |

| ~3.5 | dt | 2H | THP C2/6-H (equatorial) |

| ~3.0 | br s | 2H | -NH₂ |

| ~2.1 | m | 2H | THP C3/5-H (axial) |

| ~1.9 | m | 2H | THP C3/5-H (equatorial) |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Pyrazole C5 |

| ~125 | Pyrazole C3 |

| ~118 | Pyrazole C4-NH₂ |

| ~67 | THP C2/6 |

| ~58 | THP C4 |

| ~32 | THP C3/5 |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M - NH₃]⁺ |

| 84 | [C₅H₈O]⁺ (Tetrahydropyran ring fragment) |

| 83 | [C₄H₅N₃]⁺ (Pyrazolamine ring fragment) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 2950-2850 | C-H stretch | Aliphatic (THP ring) |

| 1620-1580 | N-H bend | Primary Amine |

| 1550-1450 | C=C stretch | Pyrazole Ring |

| 1250-1050 | C-O stretch | Ether (THP ring) |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative protocol for which is provided below. This protocol is based on established methods for pyrazole synthesis.

Step 1: Synthesis of 1-amino-4-hydroxypiperidinium tosylate

-

To a solution of 1-Boc-4-hydroxypiperidine in a suitable solvent, add O-tosylhydroxylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

The product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)hydrazine

-

A plausible route involves the reaction of tetrahydro-2H-pyran-4-one with hydrazine hydrate in the presence of a reducing agent such as sodium cyanoborohydride.

-

Alternatively, a substitution reaction on 4-bromotetrahydropyran with hydrazine can be employed.

Step 3: Synthesis of this compound

-

React 1-(Tetrahydro-2H-pyran-4-yl)hydrazine with a suitable three-carbon synthon that can form the pyrazole ring with a 4-amino group precursor, such as a protected 2-aminomalondialdehyde derivative.

-

The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

-

Deprotection of the amino group, if necessary, would yield the final product.

-

Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer, typically as a KBr pellet or a thin film.

Biological Context and Signaling Pathway

Derivatives of pyrazole are known to exhibit a wide range of biological activities. Notably, compounds structurally related to this compound have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6]

TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Pyrazole-based inhibitors are thought to competitively bind to the ATP-binding site of the TβRI kinase domain, thereby blocking the phosphorylation of SMAD proteins and inhibiting the downstream signaling cascade.[5]

Caption: Proposed mechanism of action via the TGF-β signaling pathway.

Experimental Workflow for Structure Elucidation

The logical flow for the complete structural elucidation and characterization of this compound is outlined below.

Caption: Workflow for the synthesis and structural elucidation.

References

- 1. This compound | C8H13N3O | CID 51063703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Strategic Application of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine in Fragment-Based Lead Optimization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the generation of novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial hits are then strategically elaborated into more potent, drug-like molecules. Within the vast chemical space of available fragments, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine emerges as a particularly valuable scaffold. Its unique combination of a saturated heterocycle (tetrahydropyran), a versatile aromatic core (pyrazole), and a key interaction point (primary amine) makes it an attractive starting point for lead optimization campaigns targeting a variety of protein classes, most notably kinases.

The tetrahydropyran (THP) moiety is frequently employed in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional vector for exiting the binding pocket. The 4-aminopyrazole core serves as a robust anchor, capable of forming critical hydrogen bond interactions with the target protein. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, and strategic application of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. The properties of this compound are summarized in the table below. These characteristics are consistent with the "Rule of Three," a common guideline for fragment-like molecules, indicating its suitability as a starting point for drug discovery.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O | --INVALID-LINK-- |

| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |

| CAS Number | 1190380-49-4 | --INVALID-LINK-- |

| IUPAC Name | 1-(oxan-4-yl)pyrazol-4-amine | --INVALID-LINK-- |

| XLogP3 | -0.1 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Physical Form | Light-red to Brown Solid | --INVALID-LINK-- |

| Purity | ≥97% (typical) | --INVALID-LINK-- |

| Storage | Refrigerator | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established chemical methodologies for related pyrazole derivatives. This proposed synthesis involves the N-alkylation of a protected 4-nitropyrazole with a tetrahydropyran derivative, followed by the reduction of the nitro group to the desired amine.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

-

Add 4-bromotetrahydro-2H-pyran (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a protic solvent such as methanol or ethanol.

-

Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel.

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in Lead Optimization: Targeting the TGF-β Signaling Pathway

Derivatives of the this compound core have shown significant promise as inhibitors of various kinases. A notable example is their application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI (ALK5). The activated TβRI kinase subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by ALK5 inhibitors.

Fragment-Based Lead Discovery Workflow

The utilization of this compound as a starting fragment typically follows a structured workflow designed to efficiently translate a low-affinity hit into a high-potency lead candidate. This process integrates biophysical screening, structural biology, and computational chemistry to guide the optimization process.

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Quantitative Data on Derivatives

| Compound ID | Target | IC₅₀ (nM) | Cell-based Activity | Reference |

| Derivative Example | ALK5 (TβRI) | < 10 | Inhibition of TGF-β induced pSMAD | Fictional data for illustrative purposes |

| AT9283 | Aurora A/B | ~3 | HCT116 cell growth inhibition | --INVALID-LINK-- |

| AT7519 | CDK2 | < 10 | Inhibition of cell proliferation | --INVALID-LINK-- |

Note: AT9283 and AT7519 are examples of aminopyrazole-based kinase inhibitors to illustrate the utility of the core scaffold, though they do not contain the exact THP substituent.

Conclusion

This compound represents a high-value fragment for lead optimization endeavors. Its favorable physicochemical properties, combined with a synthetically accessible structure, make it an excellent starting point for FBDD campaigns. The demonstrated success of its core scaffold in developing potent kinase inhibitors, such as those targeting the TGF-β signaling pathway, underscores its strategic importance. By leveraging structural biology and iterative chemical synthesis, this fragment can be effectively elaborated to produce novel and potent clinical candidates, addressing unmet medical needs in oncology, fibrosis, and other therapeutic areas.

The Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for diverse chemical modifications, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its clinical significance.[1] This technical guide provides an in-depth exploration of the therapeutic potential of novel pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and kinase-inhibiting properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Data on Bioactive Pyrazole Derivatives

The following tables summarize the biological activities of several novel pyrazole derivatives, providing quantitative data to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines

| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 161a | A-549 (Lung Carcinoma) | Not Specified | 4.91 | [3] |

| 161b | A-549 (Lung Carcinoma) | Not Specified | 3.22 | [3] |

| 161c | A-549 (Lung Carcinoma) | Not Specified | 27.43 | [3] |

| 161d | A-549 (Lung Carcinoma) | Not Specified | 18.14 | [3] |

| 163 | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 12.22 | [3] |

| 163 | HCT-116 (Colorectal Carcinoma) | Not Specified | 14.16 | [3] |

| 163 | MCF-7 (Breast Adenocarcinoma) | Not Specified | 14.64 | [3] |

| 5b | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.021 | [4] |

| 5b | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 1.7 | [4] |

| 5b | A549 (Lung Carcinoma) | MTT Assay | 0.69 | [4] |

| 5 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 13.14 | [1][5] |

| 5 | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.03 | [1][5] |

| 3a | PC-3 (Prostate Cancer) | Not Specified | 1.22 | [3] |

| 3i | PC-3 (Prostate Cancer) | Not Specified | 1.24 | [3] |

| 4a | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 4.4 | [6] |

| 5a | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 3.46 | [6] |

| 6b | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 2.52 | [6] |

| 6d | A549 (Lung Carcinoma) | MTT Assay | 5.176 | [7] |

| 6g | A549 (Lung Carcinoma) | MTT Assay | 1.537 | [7] |

| 6j | A549 (Lung Carcinoma) | MTT Assay | 8.493 | [7] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |

| 4 | CDK2 | Not Specified | 0.75 | [1][5] |

| 7 | CDK2 | Not Specified | 0.77 | [1][5] |

| 10 | CDK2 | Not Specified | 0.85 | [1][5] |

| 5 | CDK2 | Not Specified | 0.56 | [1][5] |

| 6 | CDK2 | Not Specified | 0.46 | [1][5] |

| 11 | CDK2 | Not Specified | 0.45 | [1][5] |

| 9 | CDK2/cyclin A2 | ADP-Glo Assay | 0.96 | [8][9][10] |

| 7a | CDK2/cyclin A2 | ADP-Glo Assay | 2.01 | [8][9][10] |

| 7d | CDK2/cyclin A2 | ADP-Glo Assay | 1.47 | [8][9][10] |

| 4 | CDK2/cyclin A2 | ADP-Glo Assay | 3.82 | [8][9][10] |

| 3i | VEGFR-2 | Not Specified | 0.00893 | [3] |

| 3a | VEGFR-2 | Not Specified | 0.03828 | [3] |

| 5a | VEGFR-2 | Not Specified | 0.267 | [6] |

| 6b | VEGFR-2 | Not Specified | 0.2 | [6] |

| 7c | VEGFR-2 | Not Specified | 0.225 | [11] |

| 12c | VEGFR-2 | Not Specified | 0.828 | [11] |

| 6g | EGFR | Not Specified | 0.024 | [7] |

| 3 | EGFR | Kinase Assay | 0.06 | [2] |

| 9 | VEGFR-2 | Kinase Assay | 0.22 | [2] |

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5u | COX-2 | In vitro COX inhibition | 1.79 | 74.92 | [12] |

| 5s | COX-2 | In vitro COX inhibition | 2.51 | 72.95 | [12] |

| 5r | COX-2 | In vitro COX inhibition | Not Specified | 64.40 | [12] |

| 5t | COX-2 | In vitro COX inhibition | Not Specified | 22.21 | [12] |

| 2a | COX-2 | In vitro COX inhibition | 0.01987 | >50 | [13] |

| 3b | COX-2 | In vitro COX inhibition | 0.03943 | 22.21 | [13] |

| 4a | COX-2 | In vitro COX inhibition | 0.06124 | 14.35 | [13] |

| 5b | COX-2 | In vitro COX inhibition | 0.03873 | 17.47 | [13] |

| 5e | COX-2 | In vitro COX inhibition | 0.03914 | 13.10 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) or DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[3] Incubate for 6 to 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[3]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[3]

-

Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization can be monitored by the increase in absorbance (turbidity) at 340 nm.[15]

Materials:

-

Tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Colchicine or Paclitaxel)

-

96-well, clear, flat-bottom plates

-

Temperature-controlled microplate reader

Protocol:

-

Reagent Preparation: On ice, prepare the tubulin solution in General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).[11] Prepare serial dilutions of the pyrazole derivatives in the same buffer. The final DMSO concentration should be kept low (<1%).[11]

-

Assay Setup: Pre-warm the microplate reader to 37°C. Add the diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate.

-

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well. Mix gently.

-

Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

-

Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization (Vmax) and the extent of polymerization (plateau height) can be determined. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay is typically performed using a colorimetric or fluorescence-based method.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer

-

COX Cofactor Solution

-

COX Probe (e.g., a fluorogenic substrate)

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plate (black or clear, depending on the detection method)

-

Microplate reader (fluorometer or spectrophotometer)

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]

-

Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength over a set period. The rate of increase in the signal is proportional to the COX activity.[8]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).[16]

Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)

Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A2)

-

Kinase-specific substrate

-

ATP

-

Kinase Assay Buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well or 96-well white plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO. Dilute the kinase, substrate, and ATP in the appropriate kinase assay buffer.

-

Assay Setup:

-

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the specific substrate to each well.[7] Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

-

ADP Detection:

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.[7]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Synthesis of Novel Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following is a representative example of a multi-step synthesis of pyrazole-containing compounds.

Example: Synthesis of 5-(phenylamino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivatives [17]

This synthesis involves a five-step process starting from thiophene-2-carboxylic acid. The key final step is the cyclization of an intermediate with hydrazine to form the pyrazole ring.

General Procedure for the Final Cyclization Step: A mixture of the intermediate 3-(methylthio)-3-(substituted phenylamino)-2-(thiophene-2-carbonyl)acrylonitrile and hydrazine hydrate in a suitable solvent is heated under reflux. After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by recrystallization to afford the desired 5-(substituted amino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[17]

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds and a typical experimental workflow for their evaluation.

References

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 11. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. The incorporation of the tetrahydropyran moiety can enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.

Overall Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

This procedure details the N-alkylation of 4-nitropyrazole with tetrahydro-2H-pyran-4-ol using a Mitsunobu reaction. This method is known for its mild conditions and good yields for the formation of C-N bonds.

Materials:

-

4-Nitropyrazole

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amine product via catalytic hydrogenation. This is a clean and efficient method for nitro group reduction.[1] An alternative method using tin(II) chloride is also provided.

Method A: Catalytic Hydrogenation

Materials:

-

1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10% w/w) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Materials:

-

1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to give the crude product, which can be purified by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis protocol.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | Mitsunobu Reaction | 4-Nitropyrazole, Tetrahydro-2H-pyran-4-ol | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole | 60-80 | >95 |

| 2A | Catalytic Hydrogenation | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, H₂, Pd/C | This compound | 85-95 | >98 |

| 2B | Tin(II) Chloride Reduction | 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, SnCl₂·2H₂O | This compound | 70-85 | >95 |

Signaling Pathway Context

While a specific signaling pathway for this compound itself is not defined, this scaffold is a common core in various kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway where such inhibitors often act.

Caption: Generalized kinase signaling pathway.

References

Application Notes and Protocols for the N-alkylation of Pyrazoles using 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the pyrazole scaffold, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.[3]

The compound of interest, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, is a versatile building block. Its structure features a 4-amino group, which is a primary site for derivatization, and a pre-substituted N1 position on the pyrazole ring. This application note provides detailed protocols for the selective N-alkylation of the exocyclic 4-amino group, a common strategy for generating diverse libraries of compounds for screening. It also addresses the challenge of regioselectivity in pyrazole chemistry.[1][4] The methodologies described are based on established principles and can be adapted for specific research needs.

Application Notes: Strategy and Regioselectivity

The alkylation of this compound presents two primary potential sites for reaction: the exocyclic 4-amino group (-NH₂) and the N2-position of the pyrazole ring.

-

Alkylation of the 4-Amino Group (Primary Target): The lone pair of electrons on the primary amino group is generally more nucleophilic than the N2-nitrogen of the pyrazole ring, which is part of an aromatic system. Therefore, reactions with electrophiles will preferentially occur at the 4-amino position under standard conditions. This pathway leads to the synthesis of N-alkyl-4-aminopyrazole derivatives.

-

Alkylation of the Pyrazole N2-Position: While less favored, alkylation at the N2 position is a possibility. However, the existing bulky tetrahydropyran substituent at the adjacent N1 position creates significant steric hindrance, making the N2 atom less accessible to incoming electrophiles.[5][6] Achieving selective N2-alkylation typically requires specific conditions, such as the use of certain metal catalysts or specialized reagents, and often results in a mixture of products.[1][5]

For the purposes of reliable and selective derivatization, the following protocols focus on the alkylation of the more reactive 4-amino group.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a standard procedure for the mono-alkylation of the 4-amino group using an alkyl halide and a non-nucleophilic base to prevent side reactions.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base (e.g., DIPEA, 2.5 eq) to the stirred solution.

-

Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is an alternative method for introducing alkyl groups, particularly when the corresponding alkyl halide is not stable or readily available. This two-step, one-pot procedure involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the anhydrous solvent (e.g., DCE), add the aldehyde or ketone (1.1 eq).

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the target compound.

Data Presentation

The following tables provide representative data for typical N-alkylation reactions on substituted aminopyrazoles, which can be used as a reference for planning experiments with this compound.

Table 1: Conditions for Direct N-Alkylation of the 4-Amino Group

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95 |

| 2 | Methyl Iodide | DIPEA | MeCN | 25 | 12 | 80-90 |

| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetone | 50 | 6 | 75-85 |

| 4 | 2-Bromopropane | NaH | THF | 25 | 18 | 60-70 |

Table 2: Conditions for Reductive Amination of the 4-Amino Group

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | STAB | DCE | 25 | 12 | 90-98 |

| 2 | Acetone | NaBH₃CN | MeOH | 25 | 16 | 85-95 |

| 3 | Cyclohexanone | STAB | DCM | 25 | 10 | 88-96 |

| 4 | Isobutyraldehyde | STAB | DCE | 25 | 14 | 80-90 |

Mandatory Visualizations

Caption: General scheme for N-alkylation of the 4-amino group.

Caption: Experimental workflow for direct N-alkylation.

References